molecular formula C13H9ClN2O3 B1331251 N-(3-chlorophenyl)-2-nitrobenzamide CAS No. 73544-84-0

N-(3-chlorophenyl)-2-nitrobenzamide

Cat. No. B1331251
Key on ui cas rn: 73544-84-0
M. Wt: 276.67 g/mol
InChI Key: XANFSSUIZIYTAQ-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

Using the procedure described in Example 93, Part A, 3-chloroaniline (9.4 mmol) and 2-nitrobenzoyl chloride (10.4 mmol) yielded 2.55 g (98%) of the title compound.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Quantity
10.4 mmol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15])([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=1)=[O:15])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
9.4 mmol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Step Two
Name
Quantity
10.4 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=CC(=CC=C2)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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